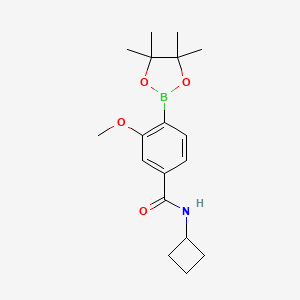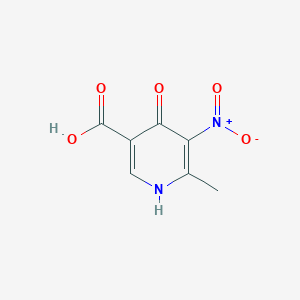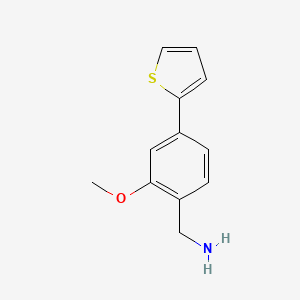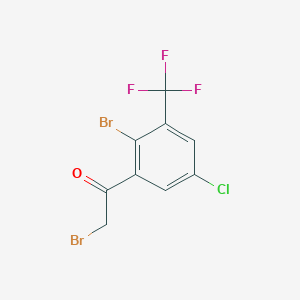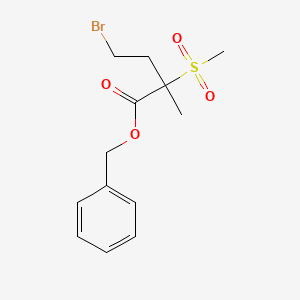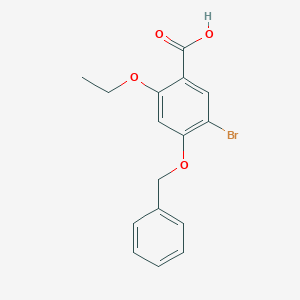
4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid is an organic compound belonging to the benzoic acid derivatives It features a benzyloxy group, a bromine atom, and an ethoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide, followed by bromination and ethoxylation reactions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale benzylation and bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.
Substitution: Nitric acid, sulfuric acid, halogens like chlorine or bromine.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitrobenzoic acids, halogenated benzoic acids.
Applications De Recherche Scientifique
4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
4-Benzyloxybenzoic acid: Shares the benzyloxy group but lacks the bromine and ethoxy groups.
4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of an ethoxy group and an aldehyde functional group.
Monobenzone (4-(Benzyloxy)phenol): Lacks the bromine and ethoxy groups and is used as a depigmenting agent.
Uniqueness: 4-(Benzyloxy)-5-bromo-2-ethoxybenzoic acid is unique due to the presence of both bromine and ethoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups may enhance its biological activity and make it a valuable compound for various research purposes.
Propriétés
Formule moléculaire |
C16H15BrO4 |
|---|---|
Poids moléculaire |
351.19 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-4-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H15BrO4/c1-2-20-14-9-15(13(17)8-12(14)16(18)19)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |
Clé InChI |
FJAHFTCANFPGGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1C(=O)O)Br)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


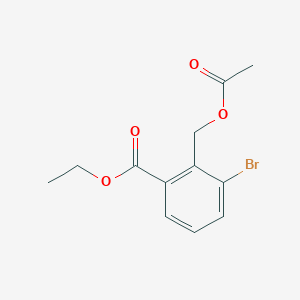
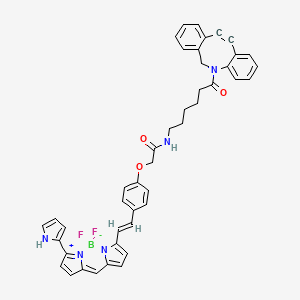
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

![2-[(3-Methyl-1H-pyrazol-5-ylthio)methylene]-5-(methylthio)thiophen-3(2H)-one](/img/structure/B13721658.png)
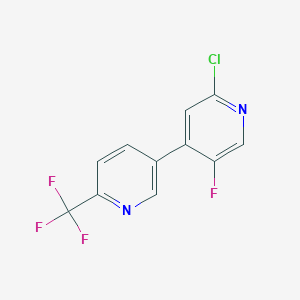
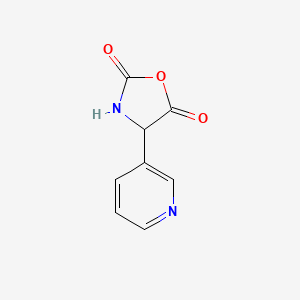
![2-(2-Methoxyethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13721669.png)
